molecular formula C19H22N2O B2547060 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole CAS No. 637745-34-7

5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole

Cat. No.: B2547060
CAS No.: 637745-34-7
M. Wt: 294.398
InChI Key: IPUQGJXKXNZPBF-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with specific substituents that may confer unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization. One common method includes the reaction of 5,6-dimethyl-1H-benzimidazole with 3-(m-tolyloxy)propyl bromide under basic conditions to introduce the propyl group.

Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions may target the benzimidazole ring or the substituents, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly employed.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Hydrogenated benzimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

    5,6-dimethyl-1H-benzimidazole: Lacks the propyl group, leading to different properties and applications.

    1-(3-(p-tolyloxy)propyl)-1H-benzimidazole: Similar structure but with different substituents, affecting its biological activity.

    2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol: Another related compound with distinct functional groups.

Uniqueness: 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

5,6-dimethyl-1-[3-(3-methylphenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-6-4-7-17(10-14)22-9-5-8-21-13-20-18-11-15(2)16(3)12-19(18)21/h4,6-7,10-13H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUQGJXKXNZPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C=NC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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